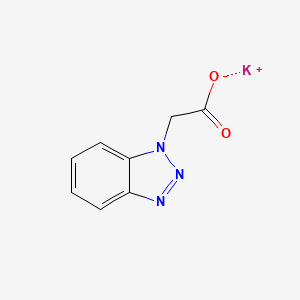

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate is a chemical compound that features a benzotriazole moiety attached to an acetate group, with potassium as the counterion. Benzotriazole derivatives are known for their versatile applications in various fields due to their unique physicochemical properties, such as excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of negative charges and radicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate can be synthesized through the reaction of 1H-benzotriazole with chloroacetic acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating the reactants in a suitable solvent, such as water or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the benzotriazole ring may undergo oxidation or reduction.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and neutral to slightly basic pH .

Major Products Formed

Major products formed from reactions involving this compound include substituted benzotriazole derivatives, which can be further functionalized for various applications .

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate serves as a key reagent for forming peptide bonds and other coupling reactions. Its ability to stabilize negative charges makes it an excellent building block for synthesizing complex organic molecules and heterocycles.

Biology

The compound is investigated for its biological activities, including:

- Antimicrobial Activity : this compound exhibits significant inhibitory effects against various microorganisms. It has shown effectiveness against Gram-positive bacteria and fungi such as Candida and Aspergillus species.

| Microorganism Type | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Gram-positive Bacteria | 5.2 μg/ml | High |

| Candida albicans | 12.5 - 25 μg/ml | Moderate |

| Aspergillus niger | 12.5 - 25 μg/ml | Moderate |

- Anticancer Activity : Research indicates that this compound can sensitize melanoma cells to radiation therapy by inducing reactive oxygen species (ROS), leading to apoptosis through caspase activation. It also interacts with cellular components to modulate cell cycle progression .

Medicine

This compound is being explored for potential therapeutic applications. Studies suggest its use in drug development due to its bioactive properties and ability to act as a nucleophile or electrophile in various biochemical reactions.

Industry

In industrial applications, this compound is utilized in producing corrosion inhibitors, UV stabilizers, and other chemicals. Its unique physicochemical properties make it valuable in formulating products that require enhanced stability and reactivity.

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Antibacterial Activity

A study demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like penicillin against Staphylococcus aureus and Escherichia coli. The compound disrupted bacterial cell membranes and inhibited essential metabolic pathways.

Case Study 2: Antifungal Efficacy

Another investigation found that this compound showed potent antifungal activity against multiple strains of fungi, indicating its potential as an antifungal agent in clinical settings.

Mecanismo De Acción

The mechanism of action of potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The benzotriazole moiety can stabilize negative charges and radicals, facilitating various chemical transformations. Molecular targets and pathways involved include interactions with enzymes, proteins, and nucleic acids, leading to changes in their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate include:

2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with similar reactivity and applications.

1H-Benzotriazole: The parent compound, which serves as a precursor for various benzotriazole derivatives.

Uniqueness

This compound is unique due to its potassium counterion, which can influence its solubility and reactivity. Additionally, the acetate group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis .

Actividad Biológica

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate is a compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H6KN3O2 and features a benzotriazole moiety linked to an acetate group. The benzotriazole structure is known for its ability to stabilize negative charges and participate in various chemical transformations, making it a versatile component in biological applications.

This compound acts as both a nucleophile and electrophile depending on the reaction conditions. Its mechanism involves interactions with enzymes, proteins, and nucleic acids, leading to changes in their activity and function. The benzotriazole moiety can stabilize radicals and negative charges, facilitating various chemical transformations that contribute to its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following sections summarize key findings from diverse studies.

Antimicrobial Activity

This compound has shown effectiveness against various microorganisms:

- Bacterial Activity : The compound demonstrates dose-dependent inhibitory effects on bacterial growth. It has been particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

- Fungal Activity : Studies have indicated that it exhibits antifungal properties with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/ml against Candida and Aspergillus species .

| Microorganism Type | MIC (μg/ml) | Effectiveness |

|---|---|---|

| Gram-positive Bacteria | 5.2 | High |

| Candida albicans | 12.5 - 25 | Moderate |

| Aspergillus niger | 12.5 - 25 | Moderate |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Lines : Research has indicated that this compound can sensitize human melanoma cells toward radiation therapy without toxicity to normal cells. It induces the formation of reactive oxygen species (ROS), leading to DNA strand breaks and subsequent apoptosis through caspase activation .

- Mechanism of Action : The compound's interaction with cellular components results in the phosphorylation of p53, which upregulates p21 expression, inhibiting cyclin-B expression and leading to G2/M cell cycle arrest .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antibacterial Activity : A study demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like penicillin when tested against Staphylococcus aureus and Escherichia coli.

- Antifungal Efficacy : Another investigation found that the compound showed potent antifungal activity against multiple strains of fungi, indicating its potential as an antifungal agent in clinical settings .

Propiedades

IUPAC Name |

potassium;2-(benzotriazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.K/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUIQZWBRBBMDZ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6KN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.